(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Beschreibung
“(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid” is a quinazoline derivative characterized by a bromine substituent at position 6, a phenyl group at position 4, and an acetic acid moiety at position 3 of the quinazoline core.
Eigenschaften
IUPAC Name |
2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)19(9-14(20)21)16(22)18-13/h1-8,15H,9H2,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGAQBWTEAOVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves multi-step organic reactions One common method starts with the condensation of 2-aminobenzamide with benzaldehyde to form 2-phenylquinazolin-4(3H)-one This intermediate is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is being investigated for its anticancer properties . Studies have shown that derivatives of quinazolinones can induce apoptosis in various cancer cell lines. For instance, compounds similar to (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid have demonstrated significant antiproliferative effects against lung adenocarcinoma cells with IC50 values as low as 5.9 µM .
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Quinazolinone derivatives have been shown to possess antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) against various bacterial strains comparable to standard antibiotics .
- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its potential use in treating inflammatory diseases .
Pharmacological Studies
Pharmacological studies have revealed that this compound interacts with specific molecular targets within cells, influencing pathways that regulate cell growth and apoptosis. These interactions suggest potential therapeutic applications in cancer treatment and other diseases .
Case Studies
Several studies have highlighted the efficacy of quinazolinone derivatives:
| Study Reference | Compound | Cell Line | IC50 Value |
|---|---|---|---|
| (6-bromo derivative) | A549 | 5.9 µM | |
| Similar quinazolinone derivative | SW480 | 2.3 µM | |
| Related compound | MCF7 | 5.65 µM |
These findings underscore the importance of structural modifications in enhancing the biological activity of quinazolinone derivatives.
Wirkmechanismus
The mechanism of action of (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenyl group contribute to its binding affinity and specificity, while the acetic acid moiety may enhance its solubility and bioavailability. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to the desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Quinazoline Derivatives
*Calculated based on formula C₁₆H₁₁BrN₂O₃.
Key Observations :
- Bromine vs.
- Acetic Acid vs. Amide/Sulfonamide : The acetic acid group in the target compound may improve water solubility compared to amide derivatives (e.g., ), while sulfonamide analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability .
- Phenyl Group at Position 4: The phenyl group in the target compound is critical for π-π stacking interactions in receptor binding, a feature shared with anti-inflammatory derivatives in but absent in benzoxazinone analogs () .
Pharmacological and Physicochemical Properties
Key Observations :
- Anticonvulsant Activity : The target compound’s bromine and phenyl groups may improve potency compared to unsubstituted derivatives (e.g., ), though specific data are lacking .
- Anti-inflammatory Activity : Sulfonamide derivatives () show stronger COX-2 inhibition than acetic acid analogs, suggesting substituent-dependent target selectivity .
- Solubility vs. Permeability : The acetic acid moiety enhances aqueous solubility compared to amides (e.g., ) but may reduce cell permeability .
Clinical and Industrial Relevance
- Drug Development : Brominated quinazolines are understudied compared to chloro/fluoro analogs but offer unique pharmacokinetic profiles .
Biologische Aktivität
(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid , a member of the quinazoline family, exhibits a complex structure that suggests diverse biological activities. The compound's unique features include a bromine atom, a carbonyl group, and a phenyl ring, which may contribute to its pharmacological potential. This article discusses the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 361.19 g/mol. The compound's boiling point is predicted to be around 567.9 °C. The presence of the bromine atom is particularly noteworthy as it can enhance binding affinity to biological targets, potentially increasing the compound's efficacy in therapeutic applications .
Anticancer Properties
Research indicates that compounds within the quinazoline family, including this compound, may possess anticancer properties. Studies have shown that related compounds can inhibit enzymes involved in cell proliferation and survival, suggesting that this compound could also exhibit similar effects .
Case Study: Cytotoxic Evaluation
A study assessed the antiproliferative activity of various quinazoline derivatives against human cancer cell lines such as A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives showed significant cytotoxic effects, with IC50 values ranging from 2.3 µM to 176.5 µM. These findings highlight the potential for this compound to induce apoptosis and cell cycle arrest in cancer cells .
Quorum Sensing Inhibition
Recent studies have focused on the ability of quinazoline derivatives to inhibit quorum sensing in bacteria. For instance, certain analogues demonstrated significant inhibition of pqs signaling pathways in Pseudomonas aeruginosa, suggesting that this compound could be explored for its antimicrobial properties .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell growth and survival pathways.
- Receptor Binding : The bromine atom can enhance binding affinity to specific receptors, potentially modulating their activity.
- Apoptosis Induction : Evidence suggests that related compounds can induce apoptosis in cancer cells through various signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methylquinazolinone | Quinazoline core with methyl substitution | Known for neuroprotective effects |
| 4-Anilinoquinazoline | Aniline substitution on quinazoline | Exhibits potent anticancer activity |
| 7-Bromoquinazolin | Bromine at position 7 on quinazoline | Potentially greater lipophilicity |
These comparisons illustrate how modifications in substituents can influence biological activity and pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
